molecular formula C16H17N3O3 B3003156 N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034271-05-9

N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B3003156
CAS No.: 2034271-05-9
M. Wt: 299.33
InChI Key: GVMUSYFKTKJBMC-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine, tetrahydrofuran, and nicotinic acid derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Step-by-Step Synthesis: The synthetic route may involve multiple steps, including the formation of intermediates, protection and deprotection of functional groups, and final coupling reactions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction conditions to achieve high yields and purity. The use of automated systems and quality control measures ensures consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: In industrial applications, it may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence cellular signaling pathways, gene expression, or metabolic processes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide include other nicotinamide derivatives and pyridine-containing compounds. Examples include:

    Nicotinamide: A simple derivative of nicotinic acid with various biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the nicotinamide moiety with a tetrahydrofuran group. This unique structure may confer distinct properties and activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-6-17-9-14(11)19-16(20)12-2-3-15(18-8-12)22-13-5-7-21-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUSYFKTKJBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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